molecular formula C10H16N2 B12450461 N1-Ethyl-1-phenylethane-1,2-diamine

N1-Ethyl-1-phenylethane-1,2-diamine

Cat. No.: B12450461
M. Wt: 164.25 g/mol
InChI Key: WAXNFSGRENVZTC-UHFFFAOYSA-N
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Description

N1-Ethyl-1-phenylethane-1,2-diamine is an organic compound that belongs to the class of diamines It features an ethyl group and a phenyl group attached to an ethane backbone with two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Ethyl-1-phenylethane-1,2-diamine typically involves the reaction of ethylamine with 1-phenylethane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

N1-Ethyl-1-phenylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert it into secondary or tertiary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenated compounds and alkylating agents are typical reagents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.

Scientific Research Applications

N1-Ethyl-1-phenylethane-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1-Ethyl-1-phenylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    N1,N1-Dimethyl-1-phenylethane-1,2-diamine: This compound has two methyl groups instead of an ethyl group.

    N1-Methyl-N1-phenylethane-1,2-diamine: This compound has one methyl group and one phenyl group.

Uniqueness

N1-Ethyl-1-phenylethane-1,2-diamine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the ethyl group can influence its reactivity and interactions compared to similar compounds with different substituents.

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

N-ethyl-1-phenylethane-1,2-diamine

InChI

InChI=1S/C10H16N2/c1-2-12-10(8-11)9-6-4-3-5-7-9/h3-7,10,12H,2,8,11H2,1H3

InChI Key

WAXNFSGRENVZTC-UHFFFAOYSA-N

Canonical SMILES

CCNC(CN)C1=CC=CC=C1

Origin of Product

United States

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